N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide
Description
This compound features a central sulfamoylphenyl scaffold substituted with a cyclopropylcarbamoylmethyl group and a 2-methylpropanamide moiety. The sulfamoyl group (-SO₂NH-) is a hallmark of sulfonamide derivatives, which are widely explored for therapeutic and agrochemical applications due to their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase . The cyclopropylcarbamoyl group introduces steric and electronic effects that may enhance binding specificity, while the branched 2-methylpropanamide tail could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)21(26)23-17-9-11-19(12-10-17)29(27,28)24-18-5-3-15(4-6-18)13-20(25)22-16-7-8-16/h3-6,9-12,14,16,24H,7-8,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDTQQPFRTWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide, a compound with the molecular formula C19H21N3O5S, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a cyclopropyl group, a sulfamoyl moiety, and an amide linkage. The molecular weight of the compound is approximately 403.45 g/mol. Its structural representation can be summarized as follows:
- Molecular Formula : C19H21N3O5S
- CAS Number : 1448053-96-0
- SMILES Notation : COC(=O)Nc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)CC(=O)NC1CC1
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, p38α MAP kinase inhibitors are known to modulate inflammatory responses effectively. The cyclopropyl group in the structure enhances hydrogen bonding capabilities, potentially improving binding affinity to target proteins .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Anticancer Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
- Inflammatory Models :
- Pharmacokinetics :
- Binding Affinity Studies :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| This compound | C19H21N3O5S | 1448053-96-0 | Potential anti-inflammatory |
| BMS-582949 (p38α inhibitor) | C18H21N3O5S | 9993460 | Anti-inflammatory, clinical trials |
| Other Sulfamoyl Compounds | Varies | Varies | Anticancer properties |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have suggested that compounds similar to N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide exhibit potential as anticancer agents by targeting specific pathways involved in tumor growth. For instance, modifications of sulfamoyl groups have been linked to enhanced binding affinities to cancer-related proteins, which could inhibit tumor proliferation .
-
Inhibition of Histone Deacetylases (HDACs)
- Research indicates that compounds with structural similarities to this compound may act as HDAC inhibitors. HDACs play a crucial role in cancer progression and neurodegenerative diseases. By inhibiting these enzymes, such compounds can potentially restore normal cellular functions and promote apoptosis in cancer cells .
Biochemical Applications
-
Targeting Chemokine Receptors
- The compound's structural features allow it to interact with chemokine receptors, particularly CXCR4, which is implicated in various inflammatory processes and cancer metastasis. Studies have shown that modifications in the chemical structure can enhance binding affinity to these receptors, suggesting a therapeutic avenue for treating diseases characterized by aberrant chemokine signaling .
- Protein-Protein Interaction Modulation
Data Tables
Case Studies
-
Case Study on Anticancer Properties
- A study involving a series of sulfamoyl derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
-
Case Study on HDAC Inhibition
- Another investigation focused on the development of HDAC inhibitors based on the sulfamoyl scaffold. The results indicated improved efficacy in reducing histone deacetylation, thus promoting apoptosis in cancer cells while sparing normal cells.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations
Core Scaffold: All compounds share a sulfamoylphenyl backbone, but substitutions vary significantly. However, the target’s 2-methylpropanamide tail distinguishes it from Cyprosulfamide’s methoxybenzamide, likely altering target specificity.
Heterocyclic Modifications : Pyrimidine and thiadiazole substituents (e.g., in ) are common in antimicrobial and anticancer agents. The target’s cyclopropylcarbamoyl group lacks heterocyclic aromaticity, which may reduce DNA intercalation but improve metabolic stability.
Solubility: Pyrimidine and pyridine-containing analogs (e.g., ) benefit from hydrogen-bonding heterocycles, whereas the target’s branched alkyl chain may reduce aqueous solubility.
Biological Activity: Anticancer Potential: Pyrazole-sulfonamide hybrids (e.g., ) induce apoptosis via dual-tail strategies. The target’s cyclopropyl group may confer unique steric effects for binding apoptosis-related proteins. Enzyme Inhibition: Sulfonamides with pyrimidine rings (e.g., ) often target kinases, while the target’s structure suggests possible carbonic anhydrase inhibition, similar to sulfamethizole derivatives .
Preparation Methods
Formation of the 2-Methylpropanamide Core
The 2-methylpropanamide moiety is typically introduced via acyl chloride intermediacy:
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Isobutyric acid activation : React isobutyric acid with thionyl chloride (SOCl₂) to form isobutyryl chloride.
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Amidation : Couple isobutyryl chloride with 4-aminophenol in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (activation) | Minimizes side reactions |
| Molar Ratio (Acid:SOCl₂) | 1:1.2 | Completes acid activation |
| Solvent | Anhydrous DCM | Enhances acylation kinetics |
Yield improvements (>85%) are achieved by slow addition of TEA to prevent exothermic side reactions.
Sulfamoyl Bridge Installation
Sulfonation of the 4-aminophenyl group follows established protocols for aromatic sulfonamides:
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Chlorosulfonation : Treat 4-aminophenyl-2-methylpropanamide with chlorosulfonic acid (ClSO₃H) at 0°C.
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Ammonolysis : Quench the sulfonyl chloride intermediate with aqueous ammonia (NH₃) to form the sulfonamide.
Critical Considerations :
Cyclopropylcarbamoyl Functionalization
The cyclopropylcarbamoyl group is introduced via a two-step sequence:
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Bromoacetylation : React 4-aminophenylacetic acid with bromoacetyl bromide in tetrahydrofuran (THF).
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Cyclopropylamine Coupling : Substitute bromide with cyclopropylamine using N,N-diisopropylethylamine (DIPEA) as a base.
Reaction Schema :
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in 78% yield.
Final Coupling and Purification
Amide Bond Formation
Couple the sulfonamide and cyclopropylcarbamoyl intermediates using carbodiimide chemistry:
-
Activation : Treat the carboxylic acid (cyclopropylcarbamoyl intermediate) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : Add the sulfonamide-containing amine under nitrogen atmosphere.
Optimized Conditions :
| Parameter | Value | Purpose |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic medium |
| Temperature | 25°C | Balances kinetics/stability |
| Reaction Time | 12–16 hrs | Ensures complete conversion |
Crystallization and Polymorph Control
Final purification employs anti-solvent crystallization:
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Dissolution : Warm the crude product in methylethyl ketone (MEK) at 40°C.
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Precipitation : Add n-hexane dropwise (1:3 v/v MEK:hexane).
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Filtration : Collect crystals and wash with cold hexane.
Impact of Solvent Ratio :
| MEK:Hexane | Purity (HPLC) | Crystal Habit |
|---|---|---|
| 1:2 | 98.2% | Needles (high surface area) |
| 1:3 | 99.1% | Prisms (improved flow) |
The 1:3 ratio achieves optimal purity (99.1%) and Form I crystal morphology.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min):
| Parameter | Value |
|---|---|
| Retention Time | 8.45 min |
| Purity | 99.3% (UV 254 nm) |
Industrial Scale-Up Considerations
Cost-Effective Modifications
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Oxidant Selection : Replace chlorosulfonic acid with sodium perborate in sulfonation steps to reduce corrosion risks.
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Solvent Recycling : Recover MEK/hexane mixtures via fractional distillation (85% recovery efficiency).
| Parameter | Value | Regulation Compliance |
|---|---|---|
| PMI (Process Mass Intensity) | 32 kg/kg product | EMA guidelines |
| E-Factor | 18 | Green Chemistry metrics |
Q & A
Basic: What are the established synthetic routes for N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide, and what yields are typically achieved?
Answer:
The synthesis of this compound typically involves multi-step reactions, including sulfonamide coupling and carbamoylation. For example, analogous routes involve:
- Stepwise coupling : Reacting cyclopropylcarbamoyl methyl intermediates with sulfamoylphenyl precursors under anhydrous conditions. Yields vary depending on purification methods, with reported efficiencies of 75–84% for similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) .
- Protecting group strategies : Temporary protection of reactive groups (e.g., hydroxyl or amine) during sulfonamide formation to minimize side reactions, followed by deprotection .
Key considerations : Optimize solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., DMAP) to enhance regioselectivity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent connectivity, particularly the cyclopropyl and sulfamoyl groups. NMR is critical for identifying carbonyl (C=O) and sulfonamide (SO) signals .
- X-ray crystallography : Employ SHELXL for structure refinement to resolve bond lengths and angles, especially for the cyclopropane ring, which often exhibits strain-induced distortions . ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm purity.
Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Answer:
Discrepancies may arise from crystal packing effects or dynamic motion in solution. Methodological approaches include:
- Multi-software validation : Cross-check computational models (e.g., DFT) with SHELXL-refined X-ray data to identify torsional angle mismatches .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to compare predicted vs. observed hydrogen-bonding motifs. For example, sulfamoyl groups often form interactions, which may deviate from gas-phase simulations .
- Twinned data handling : Use SHELXD for experimental phasing if crystals exhibit twinning, which can distort electron density maps .
Advanced: What methodological considerations are essential for optimizing the synthesis of derivatives with modified cyclopropylcarbamoyl groups?
Answer:
- Reagent selection : Use controlled copolymerization (e.g., P(CMDA-DMDAAC)s) to introduce functional groups while maintaining regioselectivity. Monitor reaction progress via inline FTIR to detect intermediate formation .
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize temperature, solvent ratios, and catalyst loading. For example, flow chemistry systems enable precise control over residence time and mixing efficiency .
- Purification challenges : Address solubility issues of cyclopropane-containing derivatives using gradient recrystallization or size-exclusion chromatography.
Advanced: How does graph set analysis aid in understanding the hydrogen bonding network in the crystal structure of this compound?
Answer:
Graph set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings) to predict stability and reactivity:
- Primary motifs : Identify (sulfamoyl) and (carbamoyl) interactions. These often form or motifs, which stabilize layered crystal packing .
- Functional group interplay : The cyclopropane ring’s rigidity may restrict rotational freedom, forcing adjacent groups into specific hydrogen-bonding geometries. Compare with analogs like N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-propanamide to assess substituent effects .
- Impact on solubility : Stronger hydrogen-bond networks correlate with lower solubility, guiding co-crystal design for bioavailability improvements.
Advanced: How can researchers address low yields in sulfamoyl coupling reactions during synthesis?
Answer:
- Activation strategies : Use carbodiimides (e.g., EDC·HCl) or sulfonyl chlorides to activate carboxyl groups prior to coupling.
- Side reaction mitigation : Add scavengers (e.g., HOBt) to suppress racemization or acylation of unintended nucleophiles .
- In situ monitoring : Employ LC-MS to detect intermediates and adjust stoichiometry dynamically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
